Decoyinine
Overview
Description
Streptomyces hygroscopicus. It is structurally similar to adenosine and acts as a selective inhibitor of guanosine monophosphate synthetase (GMPS). Decoyinine has been studied for its antimicrobial, antitumor, and plant growth-promoting properties .
Mechanism of Action
Target of Action
Decoyinine, also known as Angustmycin A, is a purine antibiotic and metabolite from Streptomyces bacteria . The primary target of this compound is GMP synthetase (GMPS) . GMPS is an enzyme that plays a crucial role in the purine nucleotide biosynthetic pathway, which is essential for DNA and RNA synthesis.
Mode of Action
This compound acts as a selective inhibitor of GMPS . By inhibiting this enzyme, this compound disrupts the synthesis of guanosine monophosphate (GMP), a critical precursor for the production of guanosine triphosphate (GTP). This disruption leads to a decrease in intracellular GTP levels .
Biochemical Pathways
The inhibition of GMPS by this compound affects the purine nucleotide biosynthetic pathway. This pathway is responsible for the production of the purine nucleotides, including adenosine monophosphate (AMP) and GMP, which are essential for DNA and RNA synthesis . The disruption of this pathway can have downstream effects on various cellular processes, including DNA replication, RNA transcription, and protein synthesis.
Result of Action
This compound’s inhibition of GMPS and the subsequent disruption of the purine nucleotide biosynthetic pathway can have significant effects at the molecular and cellular levels. For example, it has been observed that this compound can reduce the fecundity of certain pests, such as the Small Brown Planthopper (SBPH), Laodelphax striatellus . It also alters the chemical and physiological indices of rice in response to SBPH, suggesting that it can induce resistance in rice against this pest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been observed that the antimicrobial activity of this compound can decrease in organic media . Furthermore, the use of this compound in rice has been shown to contribute to integrated pest management (IPM), suggesting that its efficacy can be influenced by the broader agroecological context .
Biochemical Analysis
Biochemical Properties
Decoyinine interacts with the enzyme GMP synthase . It acts as a reversible and non-competitive inhibitor of this enzyme . This interaction reduces intracellular levels of GMP, GDP, and GTP , which are crucial components in various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it induces sporulation and inhibits growth and cell wall synthesis in Bacillus subtilis . It also reverses inhibition of aerial mycelium formation in Streptomyces . In rice, this compound has been used as a seed priming agent, affecting the biology and feeding behavior of the Small Brown Planthopper .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with GMP synthase . By inhibiting this enzyme, this compound disrupts the normal purine biosynthesis pathway, leading to reduced levels of GMP, GDP, and GTP . This can have wide-ranging effects on cellular processes that rely on these nucleotides.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in Bacillus subtilis, this compound was found to cause premature and enhanced synthesis of alpha-amylase
Metabolic Pathways
This compound is involved in the purine biosynthesis pathway through its inhibition of GMP synthase . This interaction can affect metabolic flux and metabolite levels, potentially disrupting a range of biochemical processes .
Preparation Methods
Decoyinine is typically synthesized through microbial fermentation using Streptomyces hygroscopicus. The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound. The synthetic route includes the following steps:
Fermentation: is cultured in a nutrient-rich medium.
Extraction: The culture broth is filtered to remove the bacterial cells, and the filtrate is subjected to solvent extraction to isolate this compound.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound
Chemical Reactions Analysis
Decoyinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Decoyinine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of guanosine monophosphate synthetase and its effects on nucleotide metabolism.
Biology: this compound is used to investigate its antimicrobial properties against various bacterial strains and its role in inducing sporulation in bacteria.
Medicine: The compound has been studied for its potential antitumor activity and its ability to inhibit the growth of certain cancer cells.
Agriculture: This compound is used as a biopesticide to improve the resistance of rice plants against pests like the brown planthopper and the small brown planthopper .
Comparison with Similar Compounds
Decoyinine is structurally similar to other nucleoside antibiotics, such as angustmycin C (psicofuranine). Both compounds share a similar nucleoside structure but differ in their sugar moieties. Angustmycin C contains a six-carbon ketose sugar, while this compound has a unique β-2-N-ketoglycosidic bond. This structural difference contributes to their distinct biological activities .
Other similar compounds include:
Angustmycin C (Psicofuranine): Similar nucleoside structure with different sugar moiety.
Adenosine: A naturally occurring nucleoside with structural similarity to this compound.
Tubercidin: Another nucleoside antibiotic with similar biological activities
This compound’s unique structure and selective inhibition of GMPS make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-SOCHQFKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173859 | |
Record name | Angustmycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-04-8 | |
Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Angustmycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angustmycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2004-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of decoyinine?
A1: this compound specifically inhibits guanosine monophosphate synthetase (GMPS), a crucial enzyme in the de novo synthesis pathway of guanine nucleotides. [, , , ]
Q2: How does this compound's inhibition of GMPS affect bacterial cells?
A2: Inhibiting GMPS disrupts the balance of intracellular nucleotide pools, primarily causing a decrease in guanosine triphosphate (GTP) levels and often a concomitant increase in adenosine triphosphate (ATP) levels. [, , , , , , , ] This imbalance has cascading effects on various cellular processes.
Q3: What are the consequences of altered nucleotide pools on bacterial physiology?
A3: The decrease in GTP levels, often coupled with an increase in ATP, triggers a cascade of regulatory events, including:
- Induction of the stringent response: This stress response pathway, mediated by the alarmone (p)ppGpp, leads to the downregulation of growth-related processes and upregulation of stress survival mechanisms. [, , , , ]
- Activation of CodY-dependent regulation: CodY is a global transcriptional regulator that senses GTP levels. This compound-induced GTP depletion relieves CodY repression, influencing the expression of genes involved in nutrient utilization, metabolism, and virulence. [, , , , ]
- Initiation of sporulation: In Bacillus subtilis, this compound treatment can induce sporulation even in the presence of nutrients that typically repress this process. This suggests that the GTP/ATP ratio plays a critical role in sporulation control. [, , , , ]
Q4: Does this compound affect antibiotic production in bacteria?
A4: Studies show a complex relationship between this compound and antibiotic production. While this compound can stimulate the production of certain antibiotics, it inhibits others. This differential effect likely stems from the complex interplay of regulatory networks governing antibiotic synthesis pathways. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C14H21N3O8, and its molecular weight is 359.34 g/mol. [This information is not directly available in the provided abstracts. Please refer to chemical databases like PubChem or ChemSpider for detailed structural information.]
Q6: Is there any information on the spectroscopic data of this compound?
A6: The provided abstracts do not contain specific spectroscopic data for this compound. Detailed information regarding its spectroscopic properties would require consulting dedicated chemical databases or analytical chemistry literature.
Q7: Beyond bacteriological research, what are the potential applications of this compound?
A7: Research suggests this compound holds promise in the following areas:
- Agriculture: Studies demonstrate that priming rice seeds with this compound enhances resistance against insect pests, particularly the brown planthopper (Nilaparvata lugens) and small brown planthopper (Laodelphax striatellus). [, , , ] This protective effect is attributed to the induction of plant defense responses, including enhanced antioxidant activity and altered plant physiology, making this compound a potential biopesticide candidate. [, , ]
- Medicine: this compound's ability to inhibit GMP synthetase makes it a potential target for immunosuppressive and anticancer therapies, although further research is needed to explore its efficacy and safety profile in clinical settings. [, ]
Q8: Are there alternative compounds or strategies that can mimic the effects of this compound?
A8: While this compound provides a valuable tool for studying bacterial physiology and holds potential for various applications, alternative approaches are being explored:
- Genetic manipulation: Creating mutant bacterial strains with altered expression of genes involved in GTP synthesis or regulation can mimic the effects of this compound treatment. [, , ]
- Development of novel GMPS inhibitors: Research continues to identify new compounds that specifically target GMPS with potentially improved efficacy, selectivity, and safety profiles. []
- Harnessing the plant defense mechanisms induced by this compound: Identifying and characterizing the specific plant defense pathways activated by this compound treatment could pave the way for developing new pest control strategies that utilize these natural plant defenses. []
Q9: What are some of the key areas for future research on this compound?
A9: Further research is crucial to:
- Investigate potential resistance mechanisms: As with any antimicrobial agent, the emergence of resistance is a concern. Characterizing potential resistance mechanisms and developing strategies to mitigate them is crucial for its long-term efficacy. []
- Conduct comprehensive toxicological and safety assessments: Thorough preclinical and clinical studies are necessary to establish the safety profile of this compound for potential therapeutic and agricultural applications. []
- Explore novel drug delivery systems: Developing innovative delivery strategies to enhance the bioavailability and target specificity of this compound could improve its efficacy and minimize potential side effects. []
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